4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride
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Description
This compound is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers . It is useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .
Synthesis Analysis
The synthesis of this compound involves several steps. The processes for its preparation have been patented and involve the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C17H20N4O4.ClH . The InChI code for this compound is 1S/C17H20N4O4.ClH/c18-8-1-2-9-19-11-5-3-4-10-14 (11)17 (25)21 (16 (10)24)12-6-7-13 (22)20-15 (12)23;/h3-5,12,19H,1-2,6-9,18H2, (H,20,22,23);1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The exact details of these reactions are proprietary and are not publicly available .Mechanism of Action
Target of Action
It is suggested that the compound might be related to the regulation of tumor necrosis factor α (tnf-α) levels . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.
Mode of Action
It is suggested that the compound might be involved in preventing or treating diseases or conditions related to an abnormally high level or activity of tnf-α .
Properties
IUPAC Name |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4.ClH/c18-8-2-5-14(22)19-12-4-1-3-10-11(12)9-21(17(10)25)13-6-7-15(23)20-16(13)24;/h1,3-4,13H,2,5-9,18H2,(H,19,22)(H,20,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOHLFRUGCCJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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